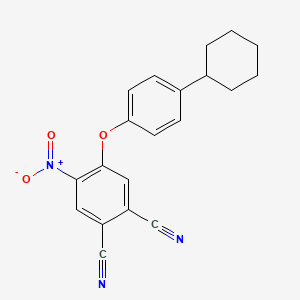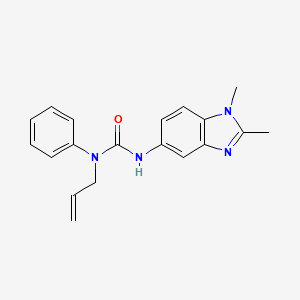
4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has shown promising results in scientific research, particularly in the areas of medicinal chemistry, pharmacology, and biochemistry.
Mechanism of Action
The mechanism of action of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been reported to inhibit the activity of certain enzymes involved in the progression of Alzheimer's disease, thereby reducing the accumulation of amyloid-beta plaques in the brain.
Biochemical and Physiological Effects:
4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate has been reported to exhibit significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. This compound has also been reported to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine, thereby increasing the levels of acetylcholine in the brain. This effect is believed to contribute to the potential therapeutic effects of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate in the treatment of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate is its potential applications in various fields of scientific research. This compound has shown promising results in medicinal chemistry, pharmacology, and biochemistry. However, one of the limitations of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate is its relatively low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several potential future directions for the research and development of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate. One possible direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the potential therapeutic effects of this compound in the treatment of other diseases, such as Parkinson's disease and multiple sclerosis. Additionally, further research is needed to elucidate the mechanism of action of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate and to identify potential molecular targets for this compound.
Synthesis Methods
The synthesis of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate involves the reaction of 4-nitrophenol with 4-hydroxy-2-oxo-2H-chromene-3-carboxylic acid in the presence of a catalyst such as sulfuric acid. The reaction mixture is then heated to form the desired compound. This method has been reported to yield high purity and good yields of 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate.
Scientific Research Applications
4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been reported to exhibit significant anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also shown promising results in the treatment of Alzheimer's disease and other neurodegenerative disorders. In addition, 4-nitrophenyl 4-oxo-4H-chromene-2-carboxylate has been reported to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
properties
IUPAC Name |
(4-nitrophenyl) 4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-13-9-15(23-14-4-2-1-3-12(13)14)16(19)22-11-7-5-10(6-8-11)17(20)21/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMFJJIVDJOCQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl) 4-oxochromene-2-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5698171.png)

![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)

![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)
![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}acetamide](/img/structure/B5698213.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)

![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)



![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)